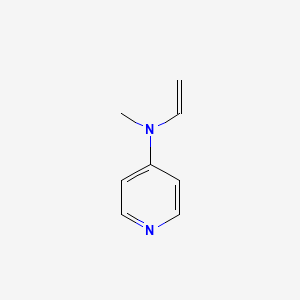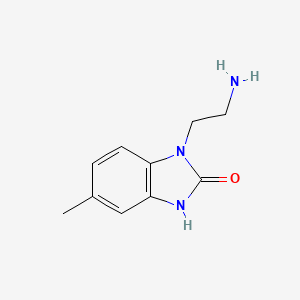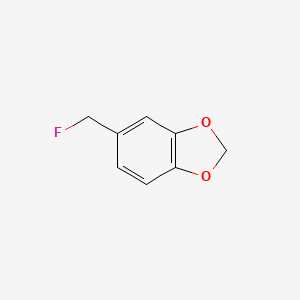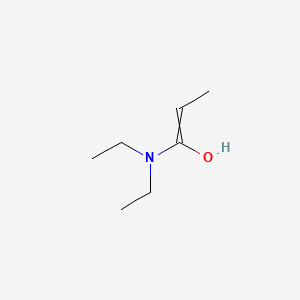
4-Chloro-3-hydroxy-1-methylpyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-hydroxy-1-methylpyridin-2-one is a heterocyclic compound with a pyridine ring substituted with a chlorine atom, a hydroxyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-hydroxy-1-methylpyridin-2-one typically involves the chlorination of 3-hydroxy-1-methylpyridin-2-one. One common method is the reaction of 3-hydroxy-1-methylpyridin-2-one with thionyl chloride (SOCl₂) under reflux conditions. This reaction results in the substitution of the hydroxyl group with a chlorine atom, forming this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-hydroxy-1-methylpyridin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of 4-chloro-3-oxo-1-methylpyridin-2-one.
Reduction: Formation of 3-hydroxy-1-methylpyridin-2-one.
Substitution: Formation of 4-substituted derivatives, such as 4-amino-3-hydroxy-1-methylpyridin-2-one.
Scientific Research Applications
4-Chloro-3-hydroxy-1-methylpyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-hydroxy-1-methylpyridin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s hydroxyl and chlorine substituents play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methoxy-2-methylpyridine: Similar structure but with a methoxy group instead of a hydroxyl group.
4-Chloro-3-hydroxy-2-methylpyridine: Similar structure but with a different position of the methyl group.
4-Chloro-3-hydroxy-1-ethylpyridin-2-one: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
4-Chloro-3-hydroxy-1-methylpyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of a chlorine atom, a hydroxyl group, and a methyl group on the pyridine ring makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C6H6ClNO2 |
|---|---|
Molecular Weight |
159.57 g/mol |
IUPAC Name |
4-chloro-3-hydroxy-1-methylpyridin-2-one |
InChI |
InChI=1S/C6H6ClNO2/c1-8-3-2-4(7)5(9)6(8)10/h2-3,9H,1H3 |
InChI Key |
OWNKZQMDQKLEGM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C(C1=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,5-dimethyl-4-propylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B13837012.png)

![2-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13837032.png)


![4-Hydroxy-3-[2-hydroxy-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one](/img/structure/B13837040.png)








